molecular formula C17H17N3O2 B5734063 3-(5-isopropyl-1,2,4-oxadiazol-3-yl)-2-methoxy-6-phenylpyridine

3-(5-isopropyl-1,2,4-oxadiazol-3-yl)-2-methoxy-6-phenylpyridine

Cat. No. B5734063
M. Wt: 295.34 g/mol
InChI Key: OREOVHBLOLXNAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 3-(5-isopropyl-1,2,4-oxadiazol-3-yl)-2-methoxy-6-phenylpyridine often involves oxidative cyclization of hydrazones, using oxidants like chloramine-T. This method has been applied in creating a series of novel oxadiazoles with significant antimicrobial activity, showcasing the versatility and potential of these compounds in synthesizing biologically active molecules (Gaonkar, Rai, & Prabhuswamy, 2006).

Molecular Structure Analysis

Polymorphism, a phenomenon where compounds exhibit multiple crystal forms, provides insight into the molecular structure of oxadiazole derivatives. Studies have revealed that these compounds can adopt different conformations and packing motifs in their crystal structures, affecting their stability and biological activity. For example, concomitant polymorphic forms of oxadiazole derivatives have been observed, with differences in crystal packing and hydrogen bonding patterns, indicating the influence of molecular structure on the compound's properties (Shishkina et al., 2020).

Chemical Reactions and Properties

Oxadiazole derivatives undergo a range of chemical reactions, including intramolecular replacement and cyclization, leading to the formation of stable conjugation systems. These reactions are crucial for modifying the compound's chemical structure and enhancing its biological activity. For instance, stereoselective synthesis techniques have enabled the creation of oxadiazole derivatives with specific configurations, contributing to their potential as antimicrobial agents (Yu et al., 2005).

Physical Properties Analysis

The physical properties of oxadiazole derivatives, such as their crystal structure, density, and solvatochromism behavior, are influenced by the nature of substituents and solvent polarity. These properties play a significant role in determining the compound's stability, solubility, and overall efficacy as a biologically active molecule. Research has shown that the introduction of specific substituents can lead to positive solvatochromism, indicating the compound's potential for diverse applications (Kakanejadifard et al., 2013).

Chemical Properties Analysis

The chemical properties of this compound derivatives, including their reactivity and interaction with biological targets, are key to their potential therapeutic applications. These compounds exhibit a range of activities, from antimicrobial to anticancer, depending on their chemical structure and the presence of functional groups. Their synthesis and characterization pave the way for developing new molecules with optimized properties for specific applications (Yakantham, Sreenivasulu, & Raju, 2019).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information on whether this compound has any biological activity, it’s not possible to provide a mechanism of action .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it has interesting chemical or biological properties, it could be the subject of further study .

properties

IUPAC Name

3-(2-methoxy-6-phenylpyridin-3-yl)-5-propan-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-11(2)16-19-15(20-22-16)13-9-10-14(18-17(13)21-3)12-7-5-4-6-8-12/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREOVHBLOLXNAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)C2=C(N=C(C=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.